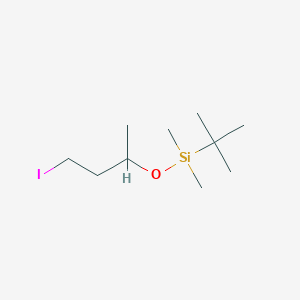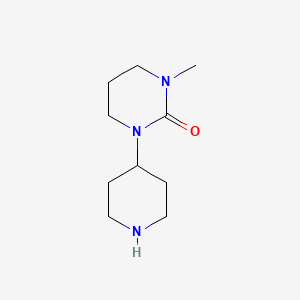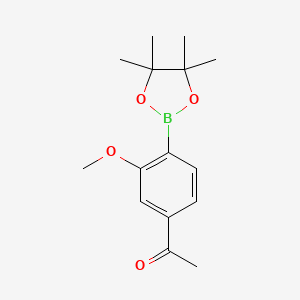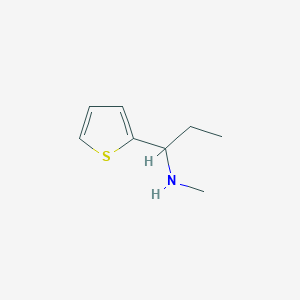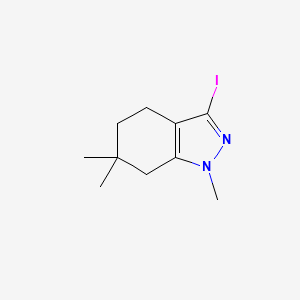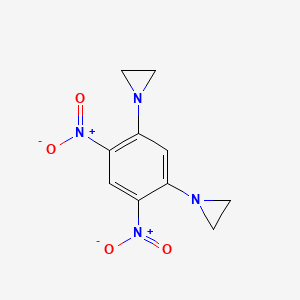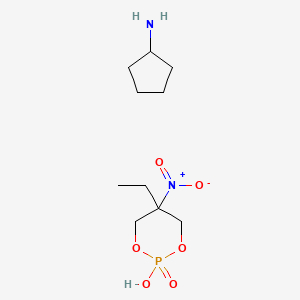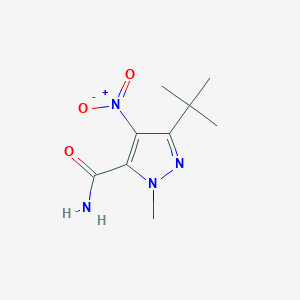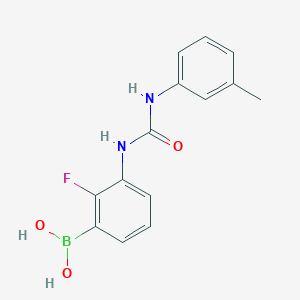
(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a boronic acid group, a fluoro-substituted phenyl ring, and a urea linkage with a m-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid typically involves the following steps:
Formation of the Urea Linkage: The initial step involves the reaction of 2-fluoroaniline with m-tolyl isocyanate to form the corresponding urea derivative.
Borylation: The urea derivative is then subjected to borylation using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature, in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.
Applications De Recherche Scientifique
Chemistry
(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions . Its unique structure allows for selective functionalization, making it a valuable tool in the synthesis of complex molecules.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of enzyme inhibitors and receptor modulators . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Mécanisme D'action
The mechanism of action of (2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The urea linkage and fluoro-substituted phenyl ring contribute to the compound’s binding affinity and selectivity towards specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenylboronic Acid: Similar in structure but lacks the urea linkage and m-tolyl group.
m-Tolylboronic Acid: Contains the m-tolyl group but lacks the fluoro-substituted phenyl ring and urea linkage.
p-Tolylboronic Acid: Similar to m-tolylboronic acid but with the methyl group in the para position.
Uniqueness
(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid is unique due to the combination of the boronic acid group, fluoro-substituted phenyl ring, and urea linkage with a m-tolyl group. This unique structure imparts distinct reactivity and binding properties, making it a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C14H14BFN2O3 |
|---|---|
Poids moléculaire |
288.08 g/mol |
Nom IUPAC |
[2-fluoro-3-[(3-methylphenyl)carbamoylamino]phenyl]boronic acid |
InChI |
InChI=1S/C14H14BFN2O3/c1-9-4-2-5-10(8-9)17-14(19)18-12-7-3-6-11(13(12)16)15(20)21/h2-8,20-21H,1H3,(H2,17,18,19) |
Clé InChI |
JFQXLFBDWUGNOS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)NC(=O)NC2=CC=CC(=C2)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



